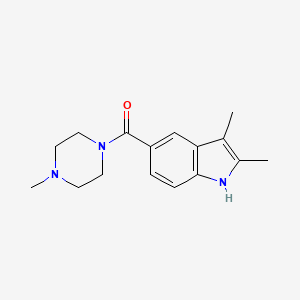![molecular formula C12H14ClF2N3O B15112155 2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B15112155.png)
2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride typically involves the reaction of 1-(2,2-difluoroethyl)pyrazole with formaldehyde and phenol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or extraction methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of difluoroethyl-pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-Difluoroethyl)pyrazole: A precursor in the synthesis of the target compound.
Phenol: A simple aromatic compound used in the synthesis.
Formaldehyde: A common reagent in organic synthesis.
Uniqueness
2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride is unique due to the presence of the difluoroethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C12H14ClF2N3O |
|---|---|
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
2-[[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H13F2N3O.ClH/c13-12(14)8-17-7-10(6-16-17)15-5-9-3-1-2-4-11(9)18;/h1-4,6-7,12,15,18H,5,8H2;1H |
Clave InChI |
LWURBQKZLREMMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC2=CN(N=C2)CC(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B15112086.png)
![2-[[(1-Methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15112092.png)
![methyl 2-ethenyl-1-[(4-hydroxypyrrolidine-2-carbonyl)amino]cyclopropane-1-carboxylate;hydrochloride](/img/structure/B15112103.png)
![1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15112106.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole](/img/structure/B15112116.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B15112121.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate](/img/structure/B15112123.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B15112130.png)

![5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole](/img/structure/B15112139.png)
![1-{2-[(3-Chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B15112145.png)

![4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol](/img/structure/B15112162.png)
![1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B15112165.png)
